4-Aminobenzoic acid sodium salt, 99%

Catalog No.
S666454
CAS No.
555-06-6
M.F
C7H7NNaO2
M. Wt
160.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Aminobenzoic acid sodium salt, 99%

CAS Number

555-06-6

Product Name

4-Aminobenzoic acid sodium salt, 99%

IUPAC Name

sodium 4-aminobenzoate

Molecular Formula

C7H7NNaO2

Molecular Weight

160.13 g/mol

InChI

InChI=1S/C7H7NO2.Na/c8-6-3-1-5(2-4-6)7(9)10;/h1-4H,8H2,(H,9,10);

InChI Key

XTXHHNGLSNTVDF-UHFFFAOYSA-N

SMILES

Array

Synonyms

4-Aminobenzoic Acid Monosodium Salt; p-Aminobenzoic Acid Monosodium Salt; p-Aminobenzoic Acid Sodium Salt; Aminobenzoate Sodium; Antergyl; Pabavit; Sodium 4-Aminobenzoate; Sodium p-Aminobenzoate; p-Aminobenzoic Acid Sodium Salt

Canonical SMILES

C1=CC(=CC=C1C(=O)O)N.[Na]

Isomeric SMILES

C1=CC(=CC=C1C(=O)[O-])N.[Na+]

The exact mass of the compound Sodium 4-aminobenzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Aminobenzoic acid sodium salt (CAS 555-06-6), commonly known as Sodium PABA, is a highly water-soluble aromatic amine and carboxylate salt widely utilized as a pharmaceutical intermediate, biological buffer component, and precursor for specialty polymers and azo dyes. At 99% purity, this compound provides a precise stoichiometric ratio of the sodium cation to the 4-aminobenzoate anion, ensuring consistent molecular weight (159.12 g/mol) and predictable reactivity. Unlike its free acid counterpart, the sodium salt is specifically procured for applications requiring rapid aqueous dissolution, neutral-to-mildly alkaline formulation compatibility, and the avoidance of organic co-solvents in downstream industrial and laboratory workflows.

Procuring the free 4-aminobenzoic acid (PABA) as a generic substitute for the sodium salt frequently leads to process bottlenecks in aqueous systems. The free acid exhibits poor cold-water solubility (approximately 5 g/L at 25 °C), forcing manufacturers to either heat the solvent, introduce organic co-solvents like ethanol, or perform in-situ neutralization with sodium hydroxide [1]. This in-situ neutralization introduces process variability, potential exothermic localized heating, and inconsistent pH profiles that can degrade sensitive biological assays or alter the kinetics of azo dye coupling. Furthermore, substituting with potassium salts alters the ionic strength and cation-specific interactions in certain pharmaceutical formulations, making the 99% pure sodium salt non-interchangeable for validated aqueous processes.

Aqueous Solubility and Solvent-Free Processability

The most critical procurement differentiator for 4-aminobenzoic acid sodium salt is its vastly superior aqueous solubility compared to the free acid baseline. While free 4-aminobenzoic acid achieves a solubility of only ~5 g/L at 25 °C, the sodium salt readily dissolves at concentrations exceeding 50 g/L (50 mg/mL) under identical conditions [1]. This 10-fold increase in solubility eliminates the need for organic co-solvents or elevated temperatures during the preparation of high-concentration stock solutions [2].

Evidence DimensionAqueous Solubility at 25 °C
Target Compound Data≥ 50 g/L (Sodium salt)
Comparator Or Baseline~5 g/L (Free acid PABA)
Quantified Difference>10-fold increase in aqueous solubility
ConditionsStandard aqueous solvent at ambient temperature (25 °C)

Enables the formulation of highly concentrated aqueous pharmaceutical intermediates and buffers without the regulatory and environmental burden of organic co-solvents.

Formulation pH and Buffer Preparation Efficiency

Utilizing the pre-formed sodium salt directly impacts the pH dynamics of aqueous formulations. Dissolving the sodium salt of 4-aminobenzoic acid yields a mildly alkaline to neutral solution (pH 6.5–8.0 at 1% w/v), which is ideal for direct integration into biological buffers and physiological formulations . In contrast, the free acid yields an acidic solution (pKa of the carboxyl group is 4.88) that requires precise titration with a strong base to reach physiological pH [1]. This pre-neutralized state saves significant processing time and prevents localized pH extremes during large-scale batch manufacturing.

Evidence DimensionSolution pH Profile (1% w/v in water)
Target Compound DatapH 6.5–8.0 (Pre-neutralized)
Comparator Or BaselineAcidic pH requiring base titration (Free acid)
Quantified DifferenceElimination of the neutralization step and associated titration time
Conditions1% w/v aqueous solution at ambient conditions

Streamlines manufacturing workflows by allowing direct addition to pH-sensitive formulations without requiring secondary titration steps.

Purity-Linked Reproducibility in Synthesis

For applications in pharmaceutical synthesis and specialty azo dye production, the 99% purity grade of the sodium salt ensures minimal interference from unreacted precursors or trace heavy metals. Lower purity grades (e.g., 95-98% technical grades) often contain residual aniline derivatives or isomeric impurities that can cause unwanted side reactions, discoloration, or reduced yields in downstream coupling reactions . The strictly controlled 99% purity profile guarantees consistent stoichiometric behavior, which is critical when the compound is used as a precise molar reactant in multi-step organic syntheses.

Evidence DimensionImpurity Profile and Reaction Yield
Target Compound Data99% analytical/pharmaceutical grade (Minimal side reactions)
Comparator Or Baseline<98% technical grade (Higher risk of isomeric/aniline impurities)
Quantified DifferenceReduction in trace impurities leading to higher batch-to-batch reproducibility
ConditionsMulti-step pharmaceutical or dye synthesis workflows

Prevents costly batch rejections and ensures high yields in sensitive downstream synthetic applications.

Aqueous Synthesis of Pharmaceutical Intermediates

Due to its high aqueous solubility (>50 g/L) and pre-neutralized pH, 4-aminobenzoic acid sodium salt is the right choice for synthesizing local anesthetics (e.g., benzocaine derivatives) and folic acid analogs in purely aqueous or mixed aqueous systems, avoiding the need for harsh organic solvents .

Formulation of Biological Buffers and Cell Culture Media

The compound's ability to dissolve rapidly without drastically lowering the pH makes it highly suitable for integration into specialized biological buffers and microbial culture media where PABA is required as a nutrient or enzymatic substrate [1].

Water-Soluble UV Absorbers and Photoprotective Coatings

Leveraging its strong UV absorbance and excellent water solubility, the sodium salt is utilized in the development of water-based photoprotective formulations, sunscreens, and industrial UV-blocking coatings where the free acid would precipitate out of solution.

Precursor for Specialty Azo Dyes and Polymers

In the dye and polymer industry, the 99% pure sodium salt provides a reliable, highly soluble monomer for diazonium salt formation and subsequent coupling reactions, ensuring vibrant, consistent coloration without the batch-to-batch variability caused by lower purity materials .

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

160.03744775 Da

Monoisotopic Mass

160.03744775 Da

Heavy Atom Count

11

UNII

75UI7QUZ5J

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.62%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

KEGG Target based Classification of Drugs

Ion channels
Voltage-gated ion channels
Sodium channels
SCN3A [HSA:6328] [KO:K04836]

Pictograms

Irritant

Irritant

Other CAS

54287-22-8
555-06-6

Wikipedia

Aminobenzoate sodium

General Manufacturing Information

Benzoic acid, 4-amino-, sodium salt (1:1): ACTIVE

Dates

Last modified: 08-15-2023

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